This compound falls under the category of heterocyclic organic compounds, specifically as a 1,3,4-oxadiazole derivative. Oxadiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 4-(5-3-Bromophenyl-1,3,4-oxadiazol-2-yl)piperidine typically involves several key steps:
The synthesis may require specific conditions such as temperature control (often around 60–100°C), reaction time optimization (several hours), and solvent choice (commonly ethanol or acetic acid) to ensure high yield and purity.
The molecular formula for 4-(5-3-Bromophenyl-1,3,4-oxadiazol-2-yl)piperidine is .
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
4-(5-3-Bromophenyl-1,3,4-oxadiazol-2-yl)piperidine can participate in various chemical reactions:
These reactions are crucial for developing derivatives with enhanced biological activity.
The mechanism of action for 4-(5-3-Bromophenyl-1,3,4-oxadiazol-2-yl)piperidine is primarily linked to its interaction with biological targets:
In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines, suggesting that structural modifications can significantly influence biological activity.
Melting points and boiling points can be determined through standard laboratory techniques to assess purity and stability.
The applications of 4-(5-3-Bromophenyl-1,3,4-oxadiazol-2-yl)piperidine span several domains:
The 1,3,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle characterized by a planar, electron-deficient aromatic structure. This scaffold serves as a versatile bioisostere for ester and amide functionalities, significantly enhancing metabolic stability while retaining hydrogen-bonding capabilities critical for target engagement [8] [10]. Its structural rigidity enables precise spatial orientation of pharmacophores, making it indispensable in designing CNS-active compounds, enzyme inhibitors, and antimicrobial agents . Notably, oxadiazoles exhibit favorable pharmacokinetic properties, including membrane permeability and resistance to enzymatic degradation, attributed to their reduced susceptibility to nucleophilic attack compared to carbonyl groups [8].
Table 1: Key Physicochemical Properties of 1,3,4-Oxadiazole vs. Common Bioisosteres
| Property | 1,3,4-Oxadiazole | Ester | Amide |
|---|---|---|---|
| Aromatic Character | High | None | None |
| Hydrogen Bond Acceptor | 2-3 sites | 1-2 sites | 1-2 sites |
| Metabolic Stability | High | Low | Moderate |
| Dipole Moment (Debye) | ~3.5 | ~1.9 | ~3.7 |
The 3-bromophenyl substituent introduces distinct electronic and steric influences:
The piperidine moiety contributes critical pharmacodynamic and pharmacokinetic advantages:
Table 2: Structure-Activity Relationship (SAR) Contributions of Key Substituents
| Motif | Target Interactions | Pharmacokinetic Influence | Validated Bioactivities |
|---|---|---|---|
| 3-Bromophenyl | - Halogen bonding - Hydrophobic filling - π-π stacking | - Increased lipophilicity (logP +0.9) - Reduced oxidative metabolism | Anticonvulsant [8] Anticancer [10] |
| Piperidine | - Cation-π interactions - Hydrogen bonding - Salt bridges | - Enhanced blood-brain barrier penetration - Tunable solubility via N-substitution | GAT1 inhibition [2] Antidepressant [6] |
This hybrid architecture strategically integrates three pharmacophores:
The compound's design specifically addresses limitations in existing neuroactive agents:
Figure 1: Molecular Docking Model of 4-(5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)piperidine with GAT1[Hypothetical docking diagram based on [2] [8]]
Pharmacological screening of analogous compounds demonstrates compelling precedent:
Table 3: Synthetic Optimization Strategies for Oxadiazole-Piperidine Hybrids [4] [9]
| Synthetic Challenge | Optimized Solution | Yield Improvement |
|---|---|---|
| Oxadiazole Cyclization | Burgess reagent in dioxane at 100°C | 41% → 76% |
| Piperidine Coupling | Pyridine-assisted alkylation in THF | 35% → 82% |
| Bromophenyl Incorporation | Suzuki-Miyaura cross-coupling pre-cyclization | 28% → 67% |
| Chiral Center Preservation | Enantioselective hydrogenation catalysts | ee >95% |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: